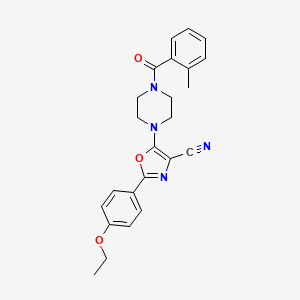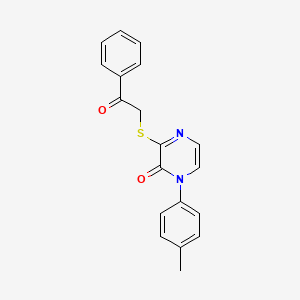![molecular formula C13H24N4O3S B2453063 N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide CAS No. 1258745-24-2](/img/structure/B2453063.png)
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide, also known as ESI-09, is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases. It is a small molecule inhibitor of RAC1, a member of the Rho family of small GTPases, which plays a critical role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and cell division.
Applications De Recherche Scientifique
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has been shown to inhibit the growth and invasion of cancer cells by targeting RAC1, which is overexpressed in many types of cancer. In neurodegenerative diseases, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has been shown to protect neurons from oxidative stress and promote neuronal survival. In cardiovascular diseases, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has been shown to improve cardiac function and reduce inflammation.
Mécanisme D'action
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide works by inhibiting the activity of RAC1, which is a small GTPase that plays a critical role in regulating cellular processes such as cytoskeletal dynamics, cell migration, and cell division. RAC1 is overexpressed in many types of cancer and is involved in the development and progression of the disease. By inhibiting RAC1, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can block the growth and invasion of cancer cells. In neurodegenerative diseases, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can protect neurons from oxidative stress by inhibiting the activation of RAC1. In cardiovascular diseases, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can improve cardiac function by reducing inflammation and oxidative stress.
Biochemical and Physiological Effects:
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has been shown to have various biochemical and physiological effects. In cancer, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can inhibit the growth and invasion of cancer cells by blocking the activity of RAC1. In neurodegenerative diseases, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can protect neurons from oxidative stress by inhibiting the activation of RAC1. In cardiovascular diseases, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide can improve cardiac function by reducing inflammation and oxidative stress. N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has also been shown to have anti-inflammatory and anti-oxidative effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also stable and can be stored for long periods without degradation. However, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in some assays. It also has a short half-life, which can limit its effectiveness in vivo.
Orientations Futures
For research include further studies to determine the efficacy and safety of N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide in clinical trials. Other future directions include the development of more potent and selective inhibitors of RAC1 and the identification of biomarkers that can predict the response to N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide treatment. Additionally, the role of RAC1 in other diseases and cellular processes is still not fully understood, and further research is needed to elucidate its function.
Méthodes De Synthèse
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide is synthesized using a multistep process that involves the reaction of various starting materials. The synthesis starts with the reaction of N-methylacetamide with 1-cyano-1-methylethylchloroformate to form N-(1-cyano-1-methylethyl)-N-methylacetamide. This intermediate is then reacted with piperazine and ethanesulfonyl chloride to form the final product, N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide. The synthesis of N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide is a complex process that requires expertise in organic chemistry.
Propriétés
IUPAC Name |
N-(2-cyanopropan-2-yl)-2-(4-ethylsulfonylpiperazin-1-yl)-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N4O3S/c1-5-21(19,20)17-8-6-16(7-9-17)10-12(18)15(4)13(2,3)11-14/h5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMFBLUUIYBXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC(=O)N(C)C(C)(C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylethyl)-2-[4-(ethanesulfonyl)piperazin-1-yl]-N-methylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(E)-2-(4-Methylphenyl)-N-(2-propan-2-yl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)ethenesulfonamide](/img/structure/B2452985.png)
![(3,4-dimethoxyphenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2452988.png)
![2-[[1-(5-Bromothiophene-2-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2452989.png)


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-phenylacetamide](/img/structure/B2452995.png)


![N-(naphtho[1,2-d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B2453001.png)
